molecular formula C12H15NO2 B8320211 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate

6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl acetate

Cat. No. B8320211
M. Wt: 205.25 g/mol
InChI Key: BPQUSAASPSNWKQ-UHFFFAOYSA-N
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Patent
US07354932B2

Procedure details

The N-oxide was dissolved in acetic anhydride (222 mL) and heated at 90° C. overnight. The mixture was cooled to room temperature and concentrated. Distillation (Kugelrohr, bp 110-140° C.@1 Torr) of the resultant oil provided 53.26 g of acetic acid 6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
222 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][C:2]=12.[C:13]([O:16]C(=O)C)(=[O:15])[CH3:14]>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[CH2:7][CH2:8][CH2:9][CH2:10][CH:11]([O:16][C:13](=[O:15])[CH3:14])[C:2]=12

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+]1(=C2C(=CC=C1)CCCCC2)[O-]
Name
Quantity
222 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation (Kugelrohr, bp 110-140° C.@1 Torr) of the resultant oil

Outcomes

Product
Name
Type
product
Smiles
N1=C2C(=CC=C1)CCCCC2OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.26 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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